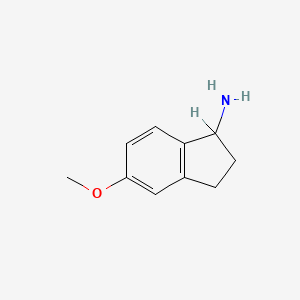

5-methoxy-2,3-dihydro-1H-inden-1-amine

Overview

Description

5-Methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of aminoindanes It is characterized by the presence of a methoxy group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone, 5-methoxy-2,3-dihydro-1H-indene-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 5-methoxy-2,3-dihydro-1H-indene-1-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alcohol, 5-methoxy-2,3-dihydro-1H-inden-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: 5-Methoxy-2,3-dihydro-1H-indene-1-one.

Reduction: 5-Methoxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block:

5-Methoxy-2,3-dihydro-1H-inden-1-amine serves as an important chiral building block in asymmetric synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can differ significantly between enantiomers.

Intermediate in Organic Reactions:

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with potential biological activity.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | Imines or oximes | Oxidizing agents (e.g., KMnO₄) |

| Reduction | Alcohols or secondary amines | Reducing agents (e.g., NaBH₄) |

| Substitution | Substituted indane derivatives | Nucleophilic substitution |

Biological Applications

Neuropharmacology:

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .

Psychoactive Properties:

The compound has been studied for its psychoactive effects, which may be attributed to its ability to modulate neurotransmitter release. This positions it as a candidate for developing new therapies targeting neuropsychiatric conditions .

Case Study: Neurotransmitter Interaction

A study demonstrated that this compound acts as a selective modulator of serotonin receptors. This modulation could lead to therapeutic effects in depression and anxiety disorders.

Medicinal Chemistry

Therapeutic Potential:

The compound's structure suggests it may have neuroprotective effects and could serve as a lead compound for developing drugs aimed at neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent .

Anticancer Activity:

Preliminary studies on structurally similar compounds indicate that they inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Further research on this compound could explore similar anticancer properties through docking studies and biological assays .

Industrial Applications

Fine Chemicals Production:

In the chemical industry, this compound is utilized in producing fine chemicals and pharmaceuticals. Its versatility allows for further functionalization, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with various molecular targets and pathways. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. The compound may exert its effects by binding to specific receptors or by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

5-Methoxy-2-aminoindane: A closely related compound with similar structural features but differing in the position of the amino group.

2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, resulting in different chemical and biological properties.

5-Methoxy-2,3-dihydro-1H-indene-1-one: The ketone analog of 5-methoxy-2,3-dihydro-1H-inden-1-amine.

Uniqueness

This compound is unique due to the presence of both the methoxy group and the amino group on the indane structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

5-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as (R)-5-methoxy-2,3-dihydro-1H-inden-1-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C₉H₁₃N and a CAS number of 41566-77-2. It features a methoxy group that enhances its lipophilicity, with a log P value of approximately 1.98, suggesting good membrane permeability—an essential trait for central nervous system agents.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is known to modulate serotonin receptors, which suggests potential applications in treating mood disorders and other neuropsychiatric conditions . The compound may act as either an agonist or antagonist at these receptors, influencing various biochemical pathways involved in neurotransmission.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on neurotransmitter systems:

- Serotonin Modulation : The compound has been shown to affect serotonin receptor activity, which can influence mood and anxiety levels.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, some derivatives exhibit IC50 values above 100 µM against cancer cell lines like MDA-MB-231 (breast cancer) and PC3 (prostate cancer), indicating low cytotoxicity against normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Applications in Drug Development

The compound is being explored for its potential therapeutic applications in several areas:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders.

- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules and is utilized in asymmetric synthesis due to its chiral nature.

Q & A

Q. Basic: What are the established synthetic routes for 5-methoxy-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically begins with 5-methoxy-2,3-dihydro-1H-indene as the starting material. Key steps include:

- Amine Functionalization : Introduction of the amine group via reductive amination or nucleophilic substitution .

- Hydrochloride Salt Formation : Reaction with HCl to improve stability and solubility .

- Optimization : Solvent choice (e.g., dichloromethane or ethanol) and temperature control (room temperature to avoid side reactions) are critical. For example, excessive heat may degrade intermediates, reducing yield .

- Purification : Column chromatography or recrystallization ensures ≥95% purity. Yield improvements (e.g., 19–23% in related indenamine syntheses) require stoichiometric precision .

Q. Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify the bicyclic framework and methoxy group. Key signals include aromatic protons (δ 6.8–7.8 ppm) and methoxy protons (δ ~3.8 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry. For example, (S)-enantiomers show distinct hydrogen-bonding patterns in hydrochloride salts .

- HPLC-MS : Validates molecular weight (199.68 g/mol) and purity (>95%) .

Q. Advanced: How can enantiomeric purity of this compound be achieved, and what challenges arise in chiral resolution?

Methodological Answer:

- Chiral Catalysts : Asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve (R)- and (S)-enantiomers. Solvent systems (hexane:isopropanol) must balance resolution and runtime .

- Challenges :

Q. Advanced: How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?

Methodological Answer:

- Halogen Effects : Iodo or bromo substitutions at the 5-position enhance receptor binding affinity. For example, (S)-5-iodo derivatives show 3x higher dopamine receptor activity than methoxy analogs .

- Mechanistic Insights :

- Steric Effects : Bulkier halogens (e.g., iodine) may hinder interactions with hydrophobic receptor pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) reduce basicity of the amine, altering protonation states and receptor binding .

- Experimental Validation : Radioligand binding assays (e.g., H-spiperone for dopamine D2 receptors) quantify affinity shifts .

Q. Advanced: How can computational modeling predict the interaction of this compound with neurological targets?

Methodological Answer:

- Docking Simulations : Software like AutoDock Vina models ligand-receptor interactions. The bicyclic scaffold aligns with the hydrophobic cleft of dopamine receptors, while the methoxy group forms hydrogen bonds with Ser194 .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes. For example, RMSD values <2 Å over 100 ns indicate stable binding .

- Limitations : Predictions may mismatch experimental IC50 values due to solvent effects or membrane permeability unaccounted for in silico .

Q. Advanced: How do contradictory data on the compound’s receptor selectivity arise, and how can they be resolved?

Methodological Answer:

- Source of Contradictions :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) express varying receptor isoforms .

- Protonation States : Amine group pKa (~9.5) affects binding in physiological vs. assay conditions (pH 7.4) .

- Resolution Strategies :

- Unified Protocols : Standardize buffer conditions (e.g., 0.1% BSA in PBS) and cell lines .

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition) .

Q. Basic: What are the stability and storage requirements for this compound hydrochloride?

Methodological Answer:

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHMCGHGLLTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966769 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-95-9 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.